molecular formula C8H9BrF3N3O2 B3250819 5-Bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 205528-94-5

5-Bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3250819
CAS No.: 205528-94-5
M. Wt: 316.08 g/mol
InChI Key: NTTJMFUUABLCJZ-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione is a brominated pyrimidine derivative with a unique substitution pattern. The core pyrimidine-2,4-dione scaffold is modified at positions 1 and 3 with methyl groups, at position 5 with a bromine atom, and at position 6 with a (2,2,2-trifluoroethyl)amino group. This trifluoroethyl substituent introduces strong electron-withdrawing effects due to the fluorine atoms, which may influence the compound’s reactivity, solubility, and biological interactions .

Properties

IUPAC Name

5-bromo-1,3-dimethyl-6-(2,2,2-trifluoroethylamino)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF3N3O2/c1-14-5(13-3-8(10,11)12)4(9)6(16)15(2)7(14)17/h13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTJMFUUABLCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)Br)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with potential applications in medicinal chemistry. This article reviews its biological activities, including anticancer properties, enzyme inhibition effects, and other pharmacological activities based on various research studies.

  • Chemical Formula : C9H10BrF3N4O2
  • Molecular Weight : 305.1 g/mol
  • CAS Number : 205528-94-5
  • Melting Point : Not specified in available literature

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

Anticancer Activity

Research indicates that compounds similar to 5-bromo derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : It is hypothesized that the compound interacts with DNA or key cellular pathways that regulate cell proliferation and apoptosis.
  • Case Study : A study evaluated the anticancer effects of related pyrimidine derivatives and found that they exhibited cytotoxicity comparable to standard chemotherapeutic agents like cisplatin .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Target Enzymes : Initial screenings indicate possible inhibition of kinases and other enzymes involved in cancer progression.
  • Research Findings : In vitro studies have shown that similar compounds can inhibit specific kinases crucial for tumor growth .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/EffectReference
5-Bromo-1,3-dimethylpyrimidineAnticancerCytotoxicity in cancer cell lines
5-Bromo derivativesEnzyme InhibitionKinase inhibition
Trifluoroethyl-substituted compoundsAntimicrobialBacterial growth inhibition

Case Study 1: Anticancer Screening

A study conducted by researchers at the University of Bath explored the synthesis and biological evaluation of various pyrimidine derivatives. The findings highlighted that certain substitutions on the pyrimidine ring significantly enhanced anticancer activity. The study reported IC50 values indicating effective concentrations for inducing apoptosis in cancer cells .

Case Study 2: Enzyme Inhibition Studies

In another research effort, the enzyme inhibition potential of fluorinated pyrimidines was assessed. The study revealed that modifications such as trifluoroethyl groups could enhance binding affinity to target enzymes. The results suggested that these compounds could serve as lead candidates for developing new therapeutics targeting specific enzymatic pathways involved in cancer metabolism .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a family of pyrimidine-2,4-diones with diverse substituents. Key structural analogues include:

Compound Substituents Key Features
5-Bromo-6-methyl-3-(1-methylpropyl)pyrimidine-2,4(1H,3H)-dione 5-Br, 6-Me, 3-(1-methylpropyl) Branched alkyl chain enhances lipophilicity; no amino group for H-bonding.
6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione 5-Br, 6-NH₂, 1-Et Amino group increases polarity; ethyl group reduces steric hindrance.
5-Bromo-1-methylpyrimidine-2,4(1H,3H)-dione 5-Br, 1-Me Minimal substitution; serves as a precursor for further modifications.
6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione 5-Br, 6-(CH₂NH₂) Aminomethyl group improves water solubility; potential for chelation.
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4-dione 6-Piperidinylmethyl, 4-phenoxy Bulky aromatic substituents; designed for anti-mycobacterial activity.

Key Differences :

  • Trifluoroethylamino Group: The target compound’s 6-(2,2,2-trifluoroethyl)amino group introduces significant electronegativity and hydrophobicity compared to alkyl or aminomethyl substituents .
  • Methyl vs. Ethyl Groups : Methyl groups at positions 1 and 3 provide steric stabilization without the bulkiness of ethyl or branched chains .

Reactivity Trends :

  • Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki), while the trifluoroethylamino group may limit reactivity due to steric and electronic effects .
  • Methyl groups at positions 1 and 3 reduce hydrogen-bonding capacity compared to unsubstituted pyrimidinediones .
Physicochemical Properties
Property Target Compound 5-Bromo-6-methylpyrimidinedione 6-Amino-5-bromo-1-ethyl
Molecular Weight ~305.1 g/mol (estimated) 207.03 g/mol 234.05 g/mol
Melting Point Not reported 252–253°C (dec.) Not reported
Solubility Likely low (hydrophobic CF₃ group) Low (alkyl substituents) Moderate (NH₂ enhances polarity)
IR Peaks Expected C=O (1745 cm⁻¹), C-Br (717 cm⁻¹) C=O (1600 cm⁻¹), NH (3250 cm⁻¹) NH₂ (3170 cm⁻¹), C=O (1580 cm⁻¹)

Notable Trends:

  • The trifluoroethyl group in the target compound likely reduces aqueous solubility compared to amino-substituted analogues .
  • Bromine and methyl groups contribute to higher melting points in analogues .

Q & A

Q. What are the standard synthetic routes for preparing brominated pyrimidinediones like this compound, and how are reaction conditions optimized?

The synthesis of brominated pyrimidinediones typically involves bromination of precursor pyrimidine derivatives. For example, bromine can be added to 6-alkyl-pyrimidine-2,4(1H,3H)-diones in aqueous medium under vigorous stirring, followed by heating to induce precipitation . Reaction conditions (e.g., molar ratios, temperature, solvent selection) are critical for yield optimization. In one protocol, bromine (20 mmol) was added to a suspension of the precursor in water (40 mL), stirred for 30 minutes, and refluxed overnight to achieve yields of 70–85% .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization methods include:

  • ¹H NMR : To confirm substituent positions (e.g., trifluoroethylamino group) and hydrogen environments. Peaks for NH protons typically appear as singlets near δ 11.3–11.6 ppm in DMSO-d6 .
  • IR spectroscopy : Strong C=O stretches (~1570–1600 cm⁻¹) and NH stretches (~3170–3250 cm⁻¹) confirm the dione structure .
  • Mass spectrometry (MS) : Fragmentation patterns (e.g., m/z 218–268 for brominated analogs) validate molecular weight and isotopic ratios (e.g., Br isotopes at m/z 218/220) .
  • HPLC : C18 columns with 25-minute cycles can resolve impurities in alkylated derivatives .

Advanced Research Questions

Q. How can substituent effects (e.g., trifluoroethylamino group) be systematically studied to enhance biological activity?

Substituent modifications often follow alkylation or arylations. For example:

  • Alkylation : React with benzyl chlorides or chloroacetamides in DMF using K₂CO₃ as a base. This introduces hydrophobic groups that may improve membrane permeability .
  • Biological testing : Analogous thieno-pyrimidinediones with thiazole substituents showed enhanced antimicrobial activity against Staphylococcus aureus compared to reference drugs, suggesting that electron-withdrawing groups (e.g., trifluoroethyl) could modulate target binding .
  • Structure-activity relationship (SAR) : Compare logP, steric effects, and electronic profiles of derivatives using computational tools to correlate substituents with activity.

Q. What challenges arise during post-synthetic modifications (e.g., chlorination) of brominated pyrimidinediones?

Chlorination with phosphoryl chloride (POCl₃) under reflux can convert hydroxyl groups to chlorides but may lead to side reactions, such as over-chlorination or decomposition. Key considerations include:

  • Reaction time : Prolonged heating (>3 hours) risks degradation.
  • Workup : Quenching with ice and extraction with chloroform minimizes side products .
  • Selectivity : Bromine’s leaving-group ability may compete with chlorination, requiring precise stoichiometry .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

Contradictions often arise from conformational flexibility or impurities. Strategies include:

  • Variable-temperature NMR : To distinguish dynamic effects (e.g., rotamers) from static structural differences.
  • 2D NMR (COSY, HSQC) : Maps coupling between protons and adjacent carbons, clarifying ambiguous assignments .
  • Crystallography : Single-crystal X-ray structures provide unambiguous confirmation of substituent positions, as seen in related pyrimidinedione derivatives .

Methodological Considerations

Q. What experimental design principles apply to scaling up synthesis while maintaining purity?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility but require rigorous drying to avoid hydrolysis .
  • Purification : Recrystallization from warm water or ethanol removes unreacted bromine or alkylation byproducts .
  • Process monitoring : In-line FTIR or HPLC tracks reaction progress and detects intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,3-dimethyl-6-((2,2,2-trifluoroethyl)amino)pyrimidine-2,4(1H,3H)-dione

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